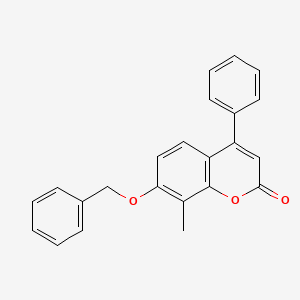

7-(benzyloxy)-8-methyl-4-phenyl-2H-chromen-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of chromen-2-one derivatives involves multiple steps, including reductive amination, Claisen rearrangement, and ring-closing metathesis as key steps. For example, a series of novel chromen-2-one derivatives have been synthesized using sodium cyanoborohydride in methanol through reductive amination of precursor compounds with different substituted aromatic aldehydes (Mandala et al., 2013). Another approach involves employing Claisen rearrangement and ring-closing metathesis to convert various phenols into useful oxacycles (Kotha & Solanke, 2022).

Molecular Structure Analysis

The crystal structure analysis of closely related molecules reveals significant conformational differences between molecules, particularly concerning substituent orientation relative to the chromen-2-one core. For example, the study of 7-[(2E)-2-benzylidene-3-oxobutoxy]-4-methyl-2H-chromen-2-one showed two independent molecules with differing orientations of the substituents, contributing to a three-dimensional network formed by stacking interactions (Caracelli et al., 2015).

Chemical Reactions and Properties

Chromen-2-one derivatives undergo various chemical reactions, including multicomponent synthesis reactions facilitated by catalysts like CeCl3·7H2O under solvent-free conditions, leading to high yields and environmentally benign procedures (Wu, Li, & Yan, 2011). Moreover, reactions with phosphorus ylides produce substituted benzopyranooxazol-8-ones, showcasing the versatility of chromen-2-one compounds in synthesizing novel derivatives (Bezergiannidou‐Balouctsi et al., 1993).

Physical Properties Analysis

The synthesis and structural characterization, including NMR and X-ray diffraction methods, provide insights into the physical properties of chromen-2-one derivatives. These techniques reveal the conformational dynamics and stereoelectronic effects influencing the physical properties of these compounds, as seen in studies of various chromen-2-one derivatives (Padilla-Martínez et al., 2011; Tähtinen et al., 2002).

Chemical Properties Analysis

The chemical properties of 7-(benzyloxy)-8-methyl-4-phenyl-2H-chromen-2-one derivatives are largely influenced by their molecular structure. Studies on similar compounds have shown a broad spectrum of biological activities, including antimicrobial, anti-tumor, and atypical antipsychotic properties, highlighting the potential of these compounds in pharmaceutical applications. For instance, derivatives have shown significant inhibitory potency against various bacterial and fungal strains (Gawai, Das, & Nemade, 2019).

科学的研究の応用

Antimicrobial Activity

One derivative of the chromen-2-one family, specifically designed for antimicrobial purposes, showed significant antibacterial and antifungal activities. This research provides insights into the potential use of chromen-2-one derivatives in developing new antimicrobial agents. The study utilized molecular modeling and docking studies to understand the interaction with bacterial proteins, suggesting a promising approach for designing targeted antimicrobial compounds (Mandala et al., 2013).

Synthetic Methodologies

Research on synthetic strategies for chromen-2-ones and related structures highlights their significance in organic chemistry. A study presented a modular approach for synthesizing benzofurans, 2H-chromenes, and benzoxepines, demonstrating the versatility of chromen-2-one derivatives in accessing various biologically relevant structures. This approach facilitates the synthesis of phenylpropanoid natural products, showcasing the utility of chromen-2-one derivatives in natural product synthesis (Kotha & Solanke, 2022).

Material Science and Sensor Applications

Chromen-2-one derivatives have found applications in material science, particularly in the development of organic light-emitting diodes (OLEDs). New anthracene derivatives containing the chromen-2-one moiety were synthesized and evaluated as emitting layers in non-doped OLEDs. These derivatives showed promising luminescence efficiency, indicating their potential use in advanced electronic and optoelectronic devices (Jung et al., 2017).

特性

IUPAC Name |

8-methyl-4-phenyl-7-phenylmethoxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18O3/c1-16-21(25-15-17-8-4-2-5-9-17)13-12-19-20(14-22(24)26-23(16)19)18-10-6-3-7-11-18/h2-14H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDTUPXFQLJNPKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-fluorophenyl)-N,N-dimethyl-2-[4-(2-methyl-4-pyridinyl)-1,4-diazepan-1-yl]-2-oxoethanamine](/img/structure/B5601221.png)

![2-ethoxy-3-({4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5601225.png)

![3-[(4-methyl-2-pyrimidinyl)oxy]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5601233.png)

![4-{[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetyl}-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5601253.png)

![2-methyl-4-(4-{[methyl(3-pyridinylmethyl)amino]methyl}phenyl)-2-butanol](/img/structure/B5601255.png)

![3-(2-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5601263.png)

![(3aR*,6S*)-2-tert-butyl-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5601271.png)

![1-methyl-3-{[(5-nitro-2-furyl)methylene]amino}-1,3-dihydro-2H-benzimidazole-2-thione](/img/structure/B5601276.png)

![2-[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5601294.png)

![1-(2-chlorophenyl)-4-[(2,3-dimethoxyphenyl)acetyl]-2-piperazinone](/img/structure/B5601312.png)

![3,5,7-trimethyl-2-{[4-(4-thiomorpholinyl)-1-piperidinyl]carbonyl}-1H-indole](/img/structure/B5601327.png)